molecular formula C26H21N3O5S B11416745 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11416745
M. Wt: 487.5 g/mol
InChI Key: CBTUQLBTENWPCD-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with a complex structure. Let’s break down its name:

    N-(2-methoxyphenyl): This part of the compound contains a methoxy group (OCH₃) attached to a phenyl ring.

    2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold with additional functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers typically employ a combination of organic chemistry techniques.

Industrial Production:: In industry, Compound X is synthesized on a larger scale using optimized processes. These methods may involve high-pressure reactions, continuous flow systems, and efficient purification steps.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substitution reactions occur at the phenyl rings. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products from these reactions include derivatives with modified functional groups or altered aromatic systems.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Researchers investigate its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: It serves as a probe to study specific biological pathways.

    Materials Science: Its properties may contribute to novel materials or sensors.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Compound X stands out due to its benzothieno[3,2-d]pyrimidine core, which distinguishes it from related compounds. Similar molecules include [Compound Y] and [Compound Z].

: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O5S/c1-33-17-13-11-16(12-14-17)29-25(31)24-23(18-7-3-6-10-21(18)35-24)28(26(29)32)15-22(30)27-19-8-4-5-9-20(19)34-2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

CBTUQLBTENWPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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